Solvent Yellow 43

Description

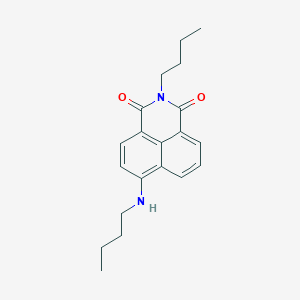

The exact mass of the compound 2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHZJXKTHGHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051830 | |

| Record name | Solvent Yellow 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19125-99-6 | |

| Record name | Solvent Yellow 43 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Solvent Yellow 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Solvent Yellow 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 43, also known by its chemical name 2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a fluorescent dye belonging to the naphthalimide class of compounds.[1][] Naphthalimides are recognized for their strong fluorescence, good photostability, and sensitivity to the local environment, making them valuable in various applications, including as fluorescent probes and in materials science.[1] This guide provides a comprehensive overview of the available photophysical data for this compound, details generalized experimental protocols for characterizing such dyes, and presents a logical workflow for these investigations.

Quantitative Photophysical Data

Precise, peer-reviewed quantitative data for this compound is scarce in the public domain. Commercial suppliers often provide conflicting or incomplete information. The following table summarizes the available data and highlights the existing inconsistencies. It is crucial for researchers to experimentally determine these properties in their specific solvent systems.

| Photophysical Parameter | Reported Value(s) | Solvent/Conditions | Source(s) |

| Absorption Maximum (λabs) | ~590 nm | Not Specified | [3][4] |

| Implied ~450 nm | Not Specified | [5] | |

| Emission Maximum (λem) | ~620 nm | Not Specified | [3][4] |

| Molar Extinction Coefficient (ε) | Data Not Available | - | - |

| Fluorescence Quantum Yield (Φf) | Data Not Available | - | - |

| Fluorescence Lifetime (τf) | Data Not Available | - | - |

| Lightfastness | 4-5 (on a scale of 1-8) | Not Specified | - |

Note on Discrepancies: The significant difference in reported absorption maxima (~590 nm vs. ~450 nm) is noteworthy. The suitability of the dye for converting blue light from LEDs, as mentioned in one source, would necessitate strong absorption in the blue region of the spectrum (around 450 nm).[5] Conversely, other sources indicate a much longer wavelength absorption maximum.[3][4] This discrepancy underscores the importance of independent experimental verification.

Experimental Protocols

1. Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, dimethyl sulfoxide)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

-

-

Procedure:

-

Prepare a stock solution of this compound of a precisely known concentration (e.g., 1 mg in 10 mL of solvent). This requires careful weighing of the solute and accurate measurement of the solvent volume.[6]

-

From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Record the absorbance spectrum for each dilution using a UV-Vis spectrophotometer. A solution of the pure solvent should be used as a blank to zero the instrument.

-

Identify the wavelength of maximum absorbance (λabs).

-

Plot the absorbance at λabs against the concentration of the dye for each dilution.

-

The data should yield a linear plot that passes through the origin. The slope of this line is the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.[7]

-

2. Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

-

Materials:

-

This compound solution of known absorbance

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

-

Procedure:

-

Prepare a dilute solution of this compound and a solution of the standard dye in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of both the sample and the standard, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both measurements.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent[8]

-

-

3. Determination of Fluorescence Lifetime (τf)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

-

Apparatus:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

-

-

Procedure:

-

A dilute solution of this compound is excited with a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times to build up a histogram of the number of photons detected at different times after excitation.

-

The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τf) where I0 is the intensity at time zero.[9]

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the photophysical characterization of a fluorescent dye like this compound.

Caption: Workflow for characterizing the photophysical properties of a fluorescent dye.

References

- 1. This compound | 12226-96-9 | Benchchem [benchchem.com]

- 3. This compound | 19125-99-6 | FS176733 | Biosynth [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. research.tue.nl [research.tue.nl]

- 6. researchgate.net [researchgate.net]

- 7. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]

- 9. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectral Behavior of Solvent Yellow 43: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral characteristics of Solvent Yellow 43, a fluorescent dye with significant applications in various scientific fields. Understanding how this dye interacts with different solvent environments is crucial for its effective utilization in research, diagnostics, and formulation development. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols for spectral analysis, and a visual representation of the underlying principles of solvatochromism.

Core Spectral Data

The interaction of this compound with solvents of varying polarities leads to noticeable shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. This behavior is critical for applications where the local environment needs to be probed or where optimized fluorescence is required. The spectral properties of this compound in a range of solvents are summarized below.

| Solvent | Dielectric Constant (ε) | Absorption Max (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| Heptane | 1.92 | ~420 | Data not available | ~480 | ~3185 | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cyclohexane | 2.02 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | 443[1] | Data not available | 524[1] | 3633 | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dimethylformamide (DMF) | 36.7 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The values for heptane were estimated from graphical data presented in scientific literature. The Stokes shift was calculated using the formula: Stokes Shift (cm⁻¹) = (1/λ_abs_nm - 1/λ_em_nm) x 10⁷. Further research is required to populate the missing data points.

Experimental Protocols

Accurate determination of the spectral characteristics of this compound requires standardized experimental procedures. Below are detailed methodologies for conducting absorption and fluorescence spectroscopy, as well as for determining the fluorescence quantum yield.

Absorption Spectroscopy (UV-Vis)

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a specific solvent.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, heptane)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range for scanning (e.g., 300-600 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and run a baseline correction.

-

Sample Measurement: Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution. Place the cuvette in the sample holder.

-

Data Acquisition: Record the absorption spectrum. The wavelength at which the highest absorbance is observed is the λmax.

-

Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), calculate the molar absorptivity (ε). Repeat for all concentrations to ensure linearity.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λem) of this compound in a specific solvent.

Materials and Equipment:

-

Prepared solutions of this compound from the absorption spectroscopy protocol

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Emission Scan: Scan a range of emission wavelengths (e.g., λmax + 10 nm to 700 nm).

-

Blank Subtraction: Record the emission spectrum of the pure solvent (blank) under the same conditions and subtract it from the sample spectra to correct for solvent Raman scattering.

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield (Φ) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Materials and Equipment:

-

Solutions of this compound and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) of known concentration.

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Integration of Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_sample):

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Visualizing Solvatochromism

The observed shifts in the spectral properties of this compound are a direct consequence of the differential solvation of the ground and excited electronic states of the dye molecule. The polarity of the solvent plays a significant role in stabilizing these states, thereby altering the energy gap between them. This relationship can be visualized as a logical workflow.

Caption: Solvatochromic effect on this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For specific applications, it is recommended to perform detailed spectral analysis in the solvent system of interest. The provided protocols offer a robust starting point for such investigations.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Solvent Yellow 43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Solvent Yellow 43, a fluorescent dye with diverse applications in scientific research and industry. This document outlines its key absorption and emission characteristics, detailed experimental protocols for spectral measurements, and a workflow for data acquisition and analysis.

Introduction to this compound

This compound, also known by its C.I. name 561930, is a synthetic organic dye belonging to the naphthalimide class of compounds.[1][2] It is characterized by its solubility in many organic solvents and its strong fluorescence, making it a valuable tool in various fields.[1][3] Its applications range from coloring plastics, polymers, and inks to serving as a fluorescent tracer in engineering and a probe in analytical chemistry for detecting metal ions.[3][4][][6] The fluorescence of this compound arises from its naphthalimide structure, which facilitates the absorption of light at one wavelength and subsequent emission at a longer wavelength.[3]

Spectral Properties of this compound

The absorption and emission spectra of a fluorescent dye are fundamental properties that dictate its suitability for specific applications. These properties can be influenced by the solvent environment. The following table summarizes the reported spectral data for this compound.

| Property | Wavelength (nm) | Solvent | Concentration |

| Absorption Maximum (λmax) | 443 | Ethanol | 0.0005% |

| Emission Maximum (λem) | 524 | Ethanol | 0.0005% |

Data sourced from Radiant Color Technical Data Sheet.[1]

Another source reports an absorption at approximately 590 nm and emission around 620 nm, though this appears to be less commonly cited.[7]

Experimental Protocols for Spectral Measurement

Accurate determination of absorption and emission spectra requires careful experimental procedures. The following protocols provide a generalized methodology for characterizing fluorescent dyes like this compound.

3.1. Materials and Equipment

-

This compound: High-purity powder.

-

Spectroscopy-grade solvent: A solvent in which the dye is readily soluble (e.g., ethanol, acetone, or methanol).[1][8]

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Quartz cuvettes: 1 cm path length. Use cuvettes transparent on all four sides for fluorescence measurements.[8]

-

UV-Vis Spectrophotometer: For measuring absorption spectra.

-

Spectrofluorometer: For measuring emission and excitation spectra.[8]

3.2. Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen spectroscopy-grade solvent (e.g., 1 x 10-3 M). Ensure the dye is completely dissolved.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 x 10-6 M).[8] The final concentration should be low enough to avoid inner filter effects, where the solution is too concentrated and re-absorbs the emitted light.

3.3. Absorption Spectrum Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.[8][9]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference or blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it with the solution. Place the cuvette in the sample holder.

-

Data Acquisition: Scan a range of wavelengths (e.g., 300-600 nm) and record the absorbance.[8] The peak of the resulting spectrum is the absorption maximum (λmax).

3.4. Emission Spectrum Measurement

-

Instrument Setup: Power on the spectrofluorometer and allow the excitation source (e.g., Xenon arc lamp) to stabilize.[9][10]

-

Parameter Configuration:

-

Excitation Wavelength: Set the excitation monochromator to the absorption maximum (λmax) determined from the absorption spectrum.[10]

-

Emission Scan Range: Set the emission monochromator to scan a wavelength range that is longer than the excitation wavelength (e.g., from λmax + 10 nm to 700 nm).[8]

-

Slit Widths: Set the excitation and emission slit widths (e.g., 5-10 nm). Wider slits increase the signal but decrease the resolution.[8][9]

-

-

Blank Measurement: Run a scan with the pure solvent to check for any background fluorescence.

-

Sample Measurement: Place the cuvette with the this compound solution in the sample holder, typically at a 90° angle to the excitation beam to minimize scattered light detection.[10]

-

Data Acquisition: Initiate the scan to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem).

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for determining and analyzing the spectral properties of this compound.

Caption: Workflow for determining the spectral properties of this compound.

Applications in Research and Drug Development

The distinct spectral characteristics of this compound make it a valuable tool for various applications:

-

Fluorescence Microscopy: Its bright fluorescence can be utilized for labeling and imaging cellular components or tracking biological processes.[3]

-

Fluorescent Probes: It can serve as a basis for developing fluorescent probes to detect specific analytes or changes in the microenvironment.[3]

-

Material Science: Its photophysical properties are leveraged in the development of advanced materials like organic light-emitting diodes (OLEDs).[3]

References

- 1. radiantcolor.com [radiantcolor.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 12226-96-9 | Benchchem [benchchem.com]

- 4. This compound Dyes CAS 19125-99-6, Manufacturers in India [colorantsgroup.com]

- 6. This compound|CAS NO.19125-99-6/12226-96-9 [xcolorpigment.com]

- 7. This compound | 19125-99-6 | FS176733 | Biosynth [biosynth.com]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

A Technical Guide to the Photophysical Properties of Solvent Yellow 43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key photophysical parameters of Solvent Yellow 43 (C.I. 561930; CAS 19125-99-6), a fluorescent dye belonging to the 4-amino-1,8-naphthalimide class. Characterized by its strong fluorescence, this compound is utilized in various applications, including as a colorant for polymers and inks, a fluorescent tracer, and a probe in biomedical research.[1][2] This document details its fluorescence quantum yield and lifetime, providing experimental protocols for their measurement and summarizing key data to aid in research and development.

Core Photophysical Properties: An Overview

This compound, chemically known as 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione, owes its fluorescence to the naphthalimide chromophore.[2] The photophysical properties, particularly quantum yield and fluorescence lifetime, are highly sensitive to the local environment, making it a versatile probe. The 4-amino substitution typically results in yellow coloration and strong green fluorescence. The nature of the solvent plays a critical role in the excited-state dynamics, influencing both the efficiency and duration of fluorescence.

Quantitative Photophysical Data

Table 1: Fluorescence Quantum Yield (Φ) of Analogous 4-Amino-1,8-Naphthalimide Dyes in Various Solvents.

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) | Reference Compound |

| Dioxane | 2.2 | 0.821 | Piperidine-Naphthalimide |

| Toluene | 2.4 | 0.453 | Piperidine-Naphthalimide |

| Dichloromethane (DCM) | 8.9 | 0.530 | Piperidine-Naphthalimide |

| Acetonitrile | 37.5 | 0.106 | Piperidine-Naphthalimide |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.003 | Piperidine-Naphthalimide |

Note: Data sourced from studies on piperidine-substituted naphthalimide derivatives, which are structurally similar to this compound. A strong dependence on solvent polarity is observed, with quantum yield decreasing dramatically in polar solvents.

Table 2: Fluorescence Lifetime (τ) of Analogous 4-Amino-1,8-Naphthalimide Dyes in Various Solvents.

| Solvent | Fluorescence Lifetime (τ) in ns | Reference Compound |

| Toluene | 6.98 ns | 4-amino-1,8-naphthalimide with carboxylic group |

| Ethanol | 7.5 - 10.5 ns | General 4-amino substituted naphthalimides |

Note: Lifetimes are in the nanosecond range, consistent with singlet-state fluorescence.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime is crucial for the application of fluorescent probes. Below are detailed standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative or comparative method is the most common approach for determining the fluorescence quantum yield (ΦF). It involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF ≈ 0.95) are common standards.

-

Solution Preparation: Prepare a series of dilute solutions of both the test sample (this compound) and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Note the absorbance at the chosen excitation wavelength (λex).

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution.

-

It is critical to use the same excitation wavelength, excitation/emission slit widths, and cuvette for both the sample and standard measurements.

-

Record the spectrum of a solvent blank to subtract any background signal.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

-

The slope of these plots (Gradient) is determined for both the test (GradTest) and the standard (GradStd).

-

-

Quantum Yield Calculation: The quantum yield of the test sample (ΦTest) is calculated using the following equation:

ΦTest = ΦStd × (GradTest / GradStd) × (η2Test / η2Std)

Where:

-

ΦStd is the quantum yield of the standard.

-

GradTest and GradStd are the gradients from the plots of integrated intensity vs. absorbance.

-

ηTest and ηStd are the refractive indices of the solvent used for the test sample and standard, respectively (this term is 1 if the same solvent is used).

-

References

A Comprehensive Technical Guide to the Synthesis and Purification of Solvent Yellow 43 for Research Applications

This whitepaper provides an in-depth guide for the synthesis and purification of Solvent Yellow 43 (C.I. 561930), a naphthalimide-based fluorescent dye. Intended for researchers, scientists, and professionals in drug development, this document details the chemical properties, a robust synthesis protocol, and effective purification strategies essential for obtaining high-purity material for research purposes.

This compound, chemically known as 2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is valued for its strong fluorescence, high stability, and solubility in organic solvents.[][2] These properties make it a versatile tool in various research fields, including its use as a fluorescent probe, a colorant for optical materials, and in biological imaging.[][3][4]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is critical for its application in research. The following tables summarize its key physical, chemical, and stability properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 19125-99-6 | [3][5][6] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [][2][7] |

| Molecular Weight | 324.42 g/mol | [][5][8] |

| Appearance | Greenish-yellow powder | [9][10] |

| Melting Point | 125-127 °C | [][3][5] |

| Boiling Point | 500.4 ± 33.0 °C (at 760 mmHg) | [] |

| Density | 1.17 g/cm³ |[9][10] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility (g/L) | Reference(s) |

|---|---|---|

| Water | Insoluble | [3] |

| Ethanol | 250 | [9][10] |

| n-Propanol | 150 | [9][10] |

| Methyl Ethyl Ketone | 250 | [9][10] |

| 1-Methoxy-2-propanol | 300 |[9][10] |

Table 3: Stability and Fastness Properties

| Parameter | Rating/Value | Reference(s) |

|---|---|---|

| Heat Resistance | 140 °C | [9] |

| Light Fastness | 4 (on a scale of 1-8) | [9][10] |

| Acid Resistance (5% HCl) | 5 (No change) | [3][9][10] |

| Alkali Resistance (5% Na₂CO₃) | 5 (No change) |[3][9][10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a substituted 1,8-naphthalic anhydride derivative. The most common route involves an initial imidation reaction followed by a nucleophilic aromatic substitution.[4]

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 4-bromo-1,8-naphthalic anhydride and n-butylamine.

Materials:

-

4-bromo-1,8-naphthalic anhydride

-

n-Butylamine

-

A high-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or ethanol)

-

Standard laboratory glassware for reflux and extraction

Procedure:

Step 1: Synthesis of 4-Bromo-N-butyl-1,8-naphthalimide (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-bromo-1,8-naphthalic anhydride in a suitable solvent.

-

Add 1.1 equivalents of n-butylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the intermediate, 4-bromo-N-butyl-1,8-naphthalimide.

Step 2: Synthesis of this compound

-

In a clean, dry round-bottom flask, combine the dried intermediate from Step 1 with a solvent.

-

Add an excess of n-butylamine (3-5 equivalents).

-

Heat the mixture to reflux (typically >100 °C) and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the excess n-butylamine and solvent under reduced pressure.

-

The resulting solid is the crude this compound, which requires further purification.

Purification of this compound

Obtaining high-purity this compound is crucial for research applications to ensure reproducibility and accuracy of experimental results. The primary methods for purification are recrystallization and column chromatography.[4]

References

- 2. Buy this compound | 19125-99-6 [smolecule.com]

- 3. This compound | 19125-99-6 [chemicalbook.com]

- 4. This compound | 12226-96-9 | Benchchem [benchchem.com]

- 5. This compound | 19125-99-6 | FS176733 | Biosynth [biosynth.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound|CAS NO.19125-99-6/12226-96-9 [xcolorpigment.com]

- 8. synchem.de [synchem.de]

- 9. This compound Dyes CAS 19125-99-6, Manufacturers in India [colorantsgroup.com]

- 10. colorantsgroup.com [colorantsgroup.com]

An In-depth Technical Guide to the Solubility of Solvent Yellow 43 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 43 (C.I. 48055), a fluorescent dye with applications in various fields, including industrial paints, printing inks, and plastic coatings.[1][2] Understanding the solubility of this compound in different organic solvents is crucial for its effective application and for the development of new formulations.

Core Properties of this compound

-

Chemical Name: 2-Butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione

-

CAS Number: 19125-99-6[3]

-

Molecular Formula: C₂₀H₂₄N₂O₂[3]

-

Molecular Weight: 324.42 g/mol [3]

-

Appearance: Greenish-yellow powder[1]

-

Melting Point: Approximately 126 °C[3]

Quantitative Solubility Data

The solubility of this compound in a range of common organic solvents is summarized in the table below. The data has been compiled from various technical sources. It is important to note that solubility can be influenced by temperature and the purity of both the solvent and the solute.

| Solvent Category | Solvent Name | Chemical Formula | Solubility | Temperature |

| Alcohols | Alcohol (General) | R-OH | 250 g/L | Not Specified |

| n-Propanol | CH₃CH₂CH₂OH | 150 g/L | Not Specified | |

| 1-Methoxy-2-propanol | CH₃OCH₂CH(OH)CH₃ | 300 g/L | Not Specified | |

| Methanol | CH₃OH | Soluble | Not Specified | |

| Ketones | Acetone | CH₃COCH₃ | High (5 g/100ml ) | Room Temperature |

| Methyl Ethyl Ketone (MEK) | CH₃COC₂H₅ | 250 g/L | Not Specified | |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Good (1 g/100ml ) | Room Temperature |

| Monomers | Methyl Methacrylate (MMA) | C₅H₈O₂ | Limited (0.1 g/100ml ) | Room Temperature |

| Phthalates | Diisodecyl phthalate (DIDP) | C₂₆H₄₂O₄ | Low (<0.1 g/100ml ) | Room Temperature |

| Diisodecyl phthalate (DIDP) | C₂₆H₄₂O₄ | High | 100°C | |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Not Specified |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Soluble | Not Specified |

| Toluene | C₇H₈ | Soluble | Not Specified | |

| Xylene | C₈H₁₀ | Soluble | Not Specified | |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Soluble | Not Specified |

| Aqueous | Water | H₂O | 0.051 mg/L | 28°C[4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized and reliable method for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials:

-

This compound powder

-

Selected organic solvents

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.[5]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.

-

Quantification: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Calculation: Calculate the concentration of this compound in the saturated solution using a pre-established calibration curve of known concentrations versus absorbance. The solubility is then reported in units such as g/L or mg/mL.

Spectrophotometric Analysis for Concentration Measurement

This method is used to quantify the amount of dissolved this compound.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Measurement of Unknown: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Concentration Determination: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Final Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in the undiluted saturated solution.

Visualization of Factors Influencing Solubility

The solubility of a solvent dye like this compound is governed by a variety of factors. The following diagram illustrates the key relationships.

Caption: Key factors influencing the solubility of solvent dyes.

References

Commercial Suppliers and Technical Guide for High-Purity Solvent Yellow 43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Solvent Yellow 43 (C.I. 561930; CAS No. 19125-99-6), its synthesis, purification, and quality control methodologies. Furthermore, it details its application as a fluorescent probe in biological research, particularly in the imaging of subcellular organelles.

Introduction to this compound

This compound, chemically known as 2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione, is a fluorescent dye belonging to the naphthalimide class of compounds.[1] Its strong fluorescence, high stability, and solubility in organic solvents make it a versatile molecule with applications ranging from industrial colorants in plastics and inks to advanced research applications in materials science and biomedicine.[1][2] For researchers, particularly in drug development and cellular biology, high-purity this compound serves as a valuable fluorescent probe for imaging and tracking cellular processes.[2]

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is critical for reproducible and reliable research outcomes. While many suppliers offer technical grade products, several vendors provide grades with higher purity suitable for scientific applications. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

| Supplier | Stated Purity/Grade | Analytical Methods Mentioned | Website/Reference |

| BOC Sciences | ≥95% | HPLC, MS | --INVALID-LINK--[3] |

| Biosynth | Research Grade | Not specified | --INVALID-LINK--[4] |

| ChemicalBook | 98%, 99% | Not specified | --INVALID-LINK--[5] |

| Colorants Chem Pvt. Ltd. | Dye Content 98-102% | Spectroscopy | --INVALID-LINK--[6] |

| Smolecule | Not specified | --- | --INVALID-LINK--[7] |

Note: The availability of specific high-purity grades and accompanying documentation like a Certificate of Analysis should be confirmed directly with the suppliers.

Synthesis and Purification of this compound

High-purity this compound can be synthesized and purified in the laboratory to meet specific research requirements. The general synthetic route involves a two-step process starting from 4-bromo-1,8-naphthalic anhydride.

Synthesis Protocol

A representative synthesis protocol for this compound is as follows:[1][8]

Step 1: Synthesis of N-butyl-4-bromo-1,8-naphthalimide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) in ethanol.

-

Add n-butylamine (1.05 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 12 hours with vigorous stirring under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield N-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.

Step 2: Synthesis of 2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione (this compound)

-

In a sealed reaction vessel, dissolve the N-butyl-4-bromo-1,8-naphthalimide (1 equivalent) from Step 1 in a suitable solvent such as 2-methoxyethanol or N-methyl-2-pyrrolidone.

-

Add n-butylamine (2-3 equivalents) and a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).

-

Heat the mixture to 120-150°C and maintain for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Purification Protocol

Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Recrystallization and column chromatography are effective methods.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain high-purity this compound.

Quality Control and Characterization

The purity and identity of this compound should be confirmed using various analytical techniques.

| Analytical Method | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak with a purity of >98%.[9][10] |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of C₂₀H₂₄N₂O₂ (324.18 g/mol ).[] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra consistent with the structure of 2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione.[8] |

| UV-Visible Spectroscopy | Determination of absorption maxima | Strong absorption in the blue region of the visible spectrum. |

| Fluorimetry | Determination of emission maxima | Strong fluorescence emission in the green-yellow region.[8] |

Application in Biological Research: Imaging of Subcellular Organelles

The fluorescent properties of 1,8-naphthalimide dyes like this compound make them excellent probes for live-cell imaging.[12][13] They can be used to visualize and monitor the dynamics of various subcellular compartments. A notable application is in the study of autophagy in plant cells, where these dyes can be used to label and track chloroplasts and vacuoles.[12][13]

Experimental Workflow: Imaging Autophagy in Plant Cells

The following workflow describes a general procedure for using a 1,8-naphthalimide dye to visualize autophagy of chloroplasts in plant cells.

Caption: Workflow for imaging autophagy in plant cells using a 1,8-naphthalimide dye.

Signaling Pathway: Visualization of Chloroplast Autophagy

The following diagram illustrates the process of chloroplast autophagy, which can be visualized using fluorescent dyes like this compound that accumulate in the chloroplasts and can be tracked as they are engulfed by autophagosomes and delivered to the vacuole for degradation.

Caption: Diagram of chloroplast autophagy visualized with a fluorescent dye.

References

- 1. This compound | 12226-96-9 | Benchchem [benchchem.com]

- 2. Plant Subcellular Organelles Fluorescence Imaging - Lifeasible [lifeasible.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. This compound | 19125-99-6 | FS176733 | Biosynth [biosynth.com]

- 5. This compound | 19125-99-6 [chemicalbook.com]

- 6. PubChemLite - 2-butyl-6-(butylamino)-1h-benzo[de]isoquinoline-1,3(2h)-dione (C20H24N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Buy this compound | 19125-99-6 [smolecule.com]

- 8. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of 1,8-naphthalimide dyes for rapid imaging of subcellular compartments in plants - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Visualizing the internal compartments of living plant cells using fluorescent naphthalimide dyes | RIKEN [riken.jp]

Safeguarding Laboratory Practices: A Technical Guide to Handling Solvent Yellow 43

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety considerations for the handling of Solvent Yellow 43 in a laboratory environment. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and minimizing environmental impact.

Hazard Identification and Classification

This compound, a naphthalimide derivative, is a yellow solid powder. While it is not classified as acutely toxic, it poses a significant environmental hazard and can cause irritation upon contact.[1][2] A primary concern is the potential for dust explosion when fine particles are suspended in the air in the presence of an ignition source.[1]

Toxicological and Physical Properties

A summary of the key toxicological and physical data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

Table 1: Toxicological Data for this compound

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | 2,600 - 8,120 mg/kg bw | Rat | [1][3] |

| Acute Dermal Toxicity (LD50) | 5,010 - 8,157 mg/kg bw | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions |

| Physical State | Solid, Powder | |

| Color | Yellow | |

| Melting Point/Freezing Point | >= 110.8 - <= 118 °C | 972.4 hPa |

| Boiling Point | > 250 °C | 968.9 hPa |

| Solubility in Water | 2.1 µg/mL | |

| Partition Coefficient (n-octanol/water) | log Pow = 4.643 | 25 °C |

| Density | 0.401 g/cm³ | 20 °C |

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key stages and necessary precautions.

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Hand Protection: Chemical-resistant gloves must be worn.[1][2][4] Inspect gloves prior to use.[4]

-

Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[1][4]

-

Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, a NIOSH-approved respirator should be used.[1][5]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[4][6] The use of a fume hood or other local exhaust ventilation is strongly recommended, especially when weighing or transferring the powder.[1]

-

Dust Control: Take measures to prevent the formation of dust.[4] Use equipment and techniques that minimize the generation of airborne particles.[1]

-

Ignition Sources: Avoid all possible sources of ignition, such as sparks or open flames, due to the risk of dust explosion.[7] Use non-sparking tools and ensure electrical equipment is properly grounded.[1][4]

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

-

Inhalation: Move the individual to fresh air.[1][4] If symptoms persist, seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1][4]

-

Eye Contact: Immediately flush the eyes with clean water for at least 15 minutes, holding the eyelids apart.[1][4] Seek medical attention.[1]

-

Ingestion: Rinse the mouth with water.[1][4] Do not induce vomiting.[1][4] Seek immediate medical attention.[4]

Spill and Leak Procedures

In the event of a spill:

-

Evacuate personnel from the immediate area.[4]

-

Ensure adequate ventilation.[4]

-

Wear appropriate personal protective equipment.[4]

-

Prevent further leakage or spillage if it is safe to do so.[4]

-

Carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.[1] Avoid generating dust.[1]

-

Do not allow the substance to enter drains or waterways.[1][4]

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] Do not release into the environment.[1]

Environmental Hazards

This compound is very toxic to aquatic life with long-lasting effects.[1] Prevent its release into the environment.[1]

By adhering to the guidelines outlined in this document, researchers and laboratory personnel can safely handle this compound, minimizing health risks and environmental impact. A thorough understanding of the hazards and the implementation of robust safety protocols are paramount for a secure research environment.

References

An In-depth Technical Guide to the Basic Applications of Solvent Yellow 43 as a Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental applications of Solvent Yellow 43, a fluorescent dye belonging to the naphthalimide class of compounds. This document covers its photophysical properties, key applications in cellular imaging and as a fluorescent tracer, and provides experimental protocols for its use.

Introduction to this compound

This compound (C.I. 561930; CAS 19125-99-6) is an organic compound characterized by its naphthalimide core structure.[1] This structure is responsible for the dye's strong fluorescence and solvatochromic properties, where its absorption and emission spectra are sensitive to the polarity of the surrounding environment.[1][2] This behavior is attributed to an intramolecular charge transfer (ICT) mechanism.[1] Primarily used as a colorant in various materials like plastics, polymers, waxes, and paints, its fluorescence makes it a valuable tool in scientific research, particularly in materials science and the biomedical industry.[1][3]

Photophysical and Physicochemical Properties

Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [4] |

| Molecular Weight | 324.42 g/mol | [4] |

| Appearance | Greenish-yellow powder | [3] |

| Melting Point | 126-129 °C | [4][5] |

| Heat Resistance | 140 °C | [3] |

Solvatochromic Properties

The following table summarizes the spectral properties of a closely related 4-amino-1,8-naphthalimide derivative, demonstrating the typical solvatochromic shifts that can be expected for this compound. A bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases.

| Solvent | Absorption Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (nm) |

| Hexane | 460 | 460 | 0 |

| Toluene | Not Available | Not Available | Not Available |

| Chloroform | Not Available | Not Available | Not Available |

| Acetone | Not Available | Not Available | Not Available |

| Ethanol | Not Available | Not Available | Not Available |

| Methanol | Not Available | 538 | 78 |

Data is for a representative 4-amino-1,8-naphthalimide and is intended to be illustrative of the solvatochromic behavior.

Solubility Data

| Solvent | Solubility ( g/100ml ) |

| Acetone | High (5) |

| Ethylacetate | Good (1) |

| MMA | Limited (0.1) |

| DMF | High |

| Water | Insoluble (0) |

[Source:[5]]

Core Applications and Experimental Protocols

The primary research applications of this compound stem from its fluorescent properties. It is utilized in cellular imaging and as a fluorescent tracer.

Fluorescent Probe for Cellular Imaging

Naphthalimide-based dyes, including this compound, are valuable tools for biological imaging, including cell labeling and tracking.[1] Their ability to permeate cell membranes allows for the staining of live cells.

This protocol provides a general guideline for staining live cells with a naphthalimide-based fluorescent probe like this compound. Optimization of concentration and incubation time is recommended for specific cell lines and experimental conditions.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

This compound

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Staining Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration. A typical starting range is 1-10 µM.

-

Cell Staining: a. Aspirate the complete culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the pre-warmed staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed PBS or serum-free medium.

-

Imaging: a. Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with suitable excitation and emission filters. For naphthalimide dyes, excitation is typically in the violet or blue range, with emission in the green to yellow range.

Caption: Workflow for live-cell staining with this compound.

Fluorescent Tracer in Materials Science

The high fluorescence and stability of this compound make it suitable as a fluorescent tracer in engineering fluids and as a leak detector.[1] In these applications, the dye is dissolved in the fluid of interest, and its fluorescence is monitored to track flow, mixing, or leakage.

This protocol outlines the general steps for using this compound as a fluorescent tracer.

Materials:

-

This compound

-

Organic solvent compatible with the fluid system

-

The fluid to be traced (e.g., oil, lubricant)

-

Fluorescence detection system (e.g., fluorometer, UV lamp)

Procedure:

-

Dye Solution Preparation: Prepare a concentrated stock solution of this compound in a compatible organic solvent.

-

Doping the Fluid: Add a small, precise volume of the stock solution to the bulk fluid to achieve the desired final concentration. The concentration should be high enough for easy detection but low enough to not significantly alter the properties of the fluid.

-

System Operation: Introduce the doped fluid into the system under investigation.

-

Fluorescence Detection: Monitor the fluorescence of the fluid at various points in the system using a suitable detection method. For leak detection, the area around the system can be inspected with a UV lamp to identify fluorescent spots. For flow analysis, a fluorometer can be used to quantify the dye concentration at different locations and times.

Caption: Logical workflow for using this compound as a fluorescent tracer.

Potential Advanced Applications

The naphthalimide scaffold of this compound suggests its potential for more advanced applications, which are areas of active research for this class of dyes.

-

Fluorescent Sensors: Naphthalimide derivatives have been explored as fluorescent sensors for metal ions and other analytes.[1] The binding of an analyte can modulate the ICT process, leading to a change in the fluorescence signal.

-

Organic Light-Emitting Diodes (OLEDs): The excellent photophysical properties of naphthalimides make them candidates for use in the development of advanced materials for OLEDs.[1]

Conclusion

This compound is a versatile fluorescent dye with established applications as a colorant and emerging utility in scientific research. Its strong, solvatochromic fluorescence makes it a valuable probe for cellular imaging and a reliable tracer in material science applications. The provided protocols offer a foundation for the practical implementation of this compound in a research setting. Further exploration of its potential in sensing and advanced materials remains a promising area of investigation.

References

- 1. This compound | 12226-96-9 | Benchchem [benchchem.com]

- 2. Thiol-reactive derivatives of the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore: a highly sensitive toolset for the detection of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Dyes CAS 19125-99-6, Manufacturers in India [colorantsgroup.com]

- 4. This compound | 19125-99-6 | FS176733 | Biosynth [biosynth.com]

- 5. radiantcolor.com [radiantcolor.com]

Methodological & Application

Application Notes and Protocols: Solvent Yellow 43 as a Fluorescent Probe for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 43, a lipophilic fluorescent dye belonging to the 1,8-naphthalimide class, has emerged as a valuable tool for biological imaging.[1][2] Its photophysical properties, including a notable Stokes shift and high fluorescence quantum yield in non-polar environments, make it particularly well-suited for visualizing and tracking lipid-rich structures within living and fixed cells.[1][3] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe, with a primary focus on the imaging of intracellular lipid droplets.

The fluorescence of 1,8-naphthalimide dyes like this compound is driven by an intramolecular charge transfer (ICT) mechanism.[3] This process makes the dye's fluorescence highly sensitive to the polarity of its microenvironment. In aqueous or polar environments, the fluorescence is often quenched, while in non-polar environments, such as the neutral lipid core of lipid droplets, the dye exhibits strong fluorescence. This "turn-on" characteristic provides a high signal-to-noise ratio, enabling clear visualization of target organelles with minimal background fluorescence.

Product Information

| Property | Specification |

| Common Name | This compound |

| Chemical Name | 4-(Butylamino)-N-butyl-1,8-naphthalimide |

| CAS Number | 19125-99-6 |

| Molecular Formula | C₂₀H₂₄N₂O₂ |

| Molecular Weight | 324.42 g/mol |

| Appearance | Greenish-yellow powder |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. |

| Storage | Store at 2-8°C, protected from light. |

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. In non-polar environments, it exhibits strong fluorescence, while in polar solvents, the fluorescence intensity is significantly reduced.

| Parameter | Value (in non-polar lipid environment) |

| Excitation Maximum (λex) | ~420-440 nm |

| Emission Maximum (λem) | ~500-540 nm |

| Stokes Shift | >60 nm[1][2] |

| Quantum Yield (Φ) | High (can exceed 0.6 in non-polar solvents)[1] |

| Fluorescence Lifetime (τ) | ~7 ns[4] |

Note: The exact photophysical values may vary depending on the specific cellular environment and instrumentation used. The data presented here are typical for lipophilic 1,8-naphthalimide dyes in a non-polar environment.

Applications in Biological Imaging

The primary application of this compound in biological imaging is the visualization of intracellular lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with various diseases, including metabolic disorders and cancer.[3] The lipophilic nature of this compound allows it to readily partition into the neutral lipid core of these organelles, providing a bright and specific fluorescent signal.

Key Applications:

-

Live-cell imaging of lipid droplet dynamics: Track the movement, fusion, and fission of lipid droplets in real-time.

-

Fixed-cell imaging of lipid droplet morphology: Quantify the number, size, and distribution of lipid droplets.

-

High-content screening: Assess the effects of drug candidates on lipid accumulation or metabolism.

-

Co-localization studies: Investigate the spatial relationship between lipid droplets and other organelles by using this compound in conjunction with other fluorescent probes.

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells

This protocol describes the general procedure for staining lipid droplets in live cultured mammalian cells with this compound.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP filter set)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or coverslips).

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing (Optional for "Wash-Free" Imaging):

-

For "wash-free" imaging, proceed directly to imaging. The low fluorescence of the probe in the aqueous medium results in a high signal-to-noise ratio without a wash step.[3]

-

For applications requiring lower background, gently wash the cells twice with warm PBS or complete medium.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~440 nm, emission ~520 nm).

-

Acquire images using appropriate exposure times to avoid phototoxicity and photobleaching.

-

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol is suitable for endpoint assays and co-localization studies with antibodies.

Materials:

-

All materials from Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

(Optional) Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Preparation and Fixation:

-

Culture cells as described in Protocol 1.

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If co-staining with intracellular antibodies, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a 1-5 µM working solution of this compound in PBS.

-

Incubate the fixed (and permeabilized, if applicable) cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Counterstaining (Optional):

-

If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's protocol.

-

Wash the cells with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. | Semantic Scholar [semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Staining Cells with Solvent Yellow 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 43, a fluorescent dye belonging to the naphthalimide class of compounds, holds potential for applications in cellular imaging due to its favorable photophysical properties. Naphthalimide derivatives are known for their high fluorescence quantum yields, large Stokes shifts, and good photostability, making them valuable tools for visualizing cellular structures and processes.[1][2][3] This document provides detailed application notes and a generalized protocol for the use of this compound and similar naphthalimide-based dyes for staining live cells. It is important to note that while this compound has been identified as a fluorescent dye with potential for biological imaging, specific protocols for its use in cell staining are not widely documented.[4][5] Therefore, the following protocols are based on established methodologies for structurally related naphthalimide dyes used in live-cell imaging.[1][6][7] Optimization of the suggested parameters is recommended for specific cell types and experimental conditions.

Physicochemical and Fluorescent Properties of Naphthalimide Dyes

Naphthalimide dyes are characterized by their solubility in organic solvents and their fluorescent properties, which can be tuned by chemical modifications.[1][2] The properties of this compound and related naphthalimide dyes are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₄N₂O₂ | [4] |

| Molecular Weight | 324.42 g/mol | [4] |

| Appearance | Yellow Powder | [5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and Chloroform.[6] Low solubility in aqueous solutions.[1] | [1][6] |

| Excitation Maximum (λex) | ~408 nm (for a representative naphthalimide dye) | [1][6] |

| Emission Maximum (λem) | ~525 nm (for a representative naphthalimide dye) | [1][6] |

| Stokes Shift | ~117 nm (for a representative naphthalimide dye) | [1][6] |

Experimental Protocols

The following section outlines a detailed protocol for staining live cells with a naphthalimide-based fluorescent dye like this compound. This protocol is a general guideline and may require optimization.

Preparation of Stock Solution

Proper preparation of the dye stock solution is critical for successful and reproducible staining. Due to the low aqueous solubility of most naphthalimide dyes, a polar aprotic solvent is required.

| Parameter | Recommendation |

| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) |

| Concentration | 1-10 mM |

| Procedure | 1. Weigh out the desired amount of this compound powder. 2. Dissolve the powder in the appropriate volume of DMSO to achieve the desired concentration. 3. Vortex or sonicate briefly to ensure complete dissolution. |

| Storage | Store the stock solution at -20°C, protected from light and moisture. |

Live-Cell Staining Protocol

This protocol is designed for staining adherent cells in a 96-well plate format, suitable for high-content screening or fluorescence microscopy.

Materials:

-

Live cells cultured in appropriate vessels (e.g., 96-well plate, chambered coverglass)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (1-10 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-